6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Description
The compound 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 2-chlorophenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further functionalized with a 4-(methylsulfanyl)phenyl group, introducing sulfur-based lipophilicity.
The methylsulfanyl group enhances metabolic stability compared to unsubstituted analogs, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions with biological targets. Synthesis of such compounds typically involves cyclization and coupling reactions, as seen in related oxadiazole derivatives .
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-28-14-8-6-13(7-9-14)20-22-18(27-24-20)12-25-19(26)11-10-17(23-25)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDBBRFDWSPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core and the subsequent introduction of the oxadiazole and chlorophenyl groups. Common reagents and conditions used in these reactions may include:
Formation of the Pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Oxadiazole Group: The oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents.
Chlorophenyl Substitution: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using chlorinated aromatic compounds and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with key structural analogs:
Functional Group Impact on Bioactivity
- Chlorophenyl Groups : The 2-chlorophenyl group in the target compound may improve target binding compared to dichlorophenyl analogs (e.g., ), as steric effects from additional chlorine atoms could hinder interactions .
- Oxadiazole vs. Oxadiazoline : The 1,2,4-oxadiazole in the target compound offers greater rigidity and metabolic stability than 1,3,4-oxadiazoline derivatives (), which are prone to ring-opening reactions .
Biological Activity
The compound 6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : Dihydropyridazinone
- Substituents :
- 2-Chlorophenyl group
- 1,2,4-Oxadiazolyl group with a methylsulfanyl phenyl substituent
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, derivatives of 1,2,4-triazole and related structures have demonstrated significant anti-proliferative effects against various cancer cell lines.
Case Study: HepG2 Cell Line
In a study evaluating the anticancer effects of related compounds, several derivatives were tested against the HepG2 liver cancer cell line using the MTT assay. The results indicated varying degrees of cytotoxicity:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound 6d | 13.004 | High |
| Compound 6b | 15.500 | Moderate |
| Compound 6e | 28.399 | Low |
The compound 6d , which shares structural similarities with our target compound, exhibited the most potent cytotoxicity with an IC50 value of 13.004 µg/mL , indicating strong anti-proliferative activity. The structure-activity relationship analysis suggested that electron-donating groups at specific positions on the aromatic rings significantly enhanced activity .
The mechanism through which these compounds exert their anticancer effects is believed to involve:
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression leading to reduced viability.
These mechanisms are often validated through assays measuring cell viability and apoptosis markers.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound .
Key Findings from SAR Studies
- Electron-Donating Groups : Compounds with electron-donating substituents at ortho or meta positions on the phenyl ring showed enhanced anti-proliferative activity.
- Halogen Substitution : The presence of halogens (like chlorine) also influenced the potency; however, their position relative to other substituents was critical.
- Methylsulfanyl Group : This group has been associated with improved solubility and bioavailability in biological systems.
Summary Table of SAR Findings
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Electron-donating | Ortho/Meta | Increases potency |
| Halogen (Cl) | Para | Moderate effect |
| Methylsulfanyl | N/A | Improves solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
